ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
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Overview
Description
Ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and an isoindole moiety, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the isoindole ring. The final step involves the esterification of the resulting compound with ethyl acetoacetate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-chlorobenzoyl)acetate: A related compound with similar structural features but different functional groups.
Ethyl 7-benzoyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate: Another compound with a similar core structure but additional substituents.
Uniqueness
Ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-3-28-21(27)17(12(2)25)18-15-6-4-5-7-16(15)19(23-18)24-20(26)13-8-10-14(22)11-9-13/h4-11H,3H2,1-2H3,(H,23,24,26)/b18-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVMXQHMNSHGRA-ZCXUNETKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)Cl)/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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